

# The Pharmacodynamics of Continuous Foslevodopa Infusion: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Foslevodopa*

Cat. No.: *B008530*

[Get Quote](#)

This guide provides a detailed overview of the pharmacodynamics of continuous **foslevodopa** infusion, a subcutaneous treatment for advanced Parkinson's disease. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the mechanism, efficacy, and pharmacokinetic profile of this novel therapeutic approach.

## Introduction

**Foslevodopa** is a phosphate ester prodrug of levodopa, designed for continuous subcutaneous infusion. Paired with a subcutaneous infusion of the prodrug foscarbidopa, it aims to provide stable plasma levodopa concentrations, mitigating the motor fluctuations often seen with oral levodopa/carbidopa therapy in patients with advanced Parkinson's disease. This approach is designed to overcome the pharmacokinetic challenges of oral levodopa, such as variable gastrointestinal absorption and a short half-life, which contribute to the "wearing-off" phenomenon and dyskinesias.

## Mechanism of Action

The fundamental mechanism of **foslevodopa** relies on its conversion to levodopa, the metabolic precursor to dopamine. **Foslevodopa** and foscarbidopa are co-administered subcutaneously. In the bloodstream, these prodrugs are rapidly and completely metabolized by alkaline phosphatases into levodopa and carbidopa, respectively. Carbidopa inhibits the peripheral decarboxylation of levodopa, thereby increasing its bioavailability to the central nervous system. In the brain, levodopa is converted to dopamine by aromatic L-amino acid

decarboxylase, replenishing the depleted dopamine levels in the striatum of Parkinson's disease patients and thus alleviating motor symptoms.



[Click to download full resolution via product page](#)

**Caption:** Mechanism of Action of **Foslevodopa**/Foscarbidopa.

## Pharmacokinetic Profile

Continuous subcutaneous infusion of **foslevodopa**/foscarnet is designed to maintain stable plasma levodopa concentrations, thereby reducing the fluctuations observed with oral formulations.

## Key Pharmacokinetic Parameters

Studies have demonstrated that continuous subcutaneous infusion achieves therapeutic and stable plasma levodopa levels.

| Parameter                         | Foslevodopa/Foscarbidop<br>a Infusion | Oral Levodopa/Carbidopa          |
|-----------------------------------|---------------------------------------|----------------------------------|
| Time to Reach Steady State        | ~1-2 hours                            | Not Applicable                   |
| Plasma Levodopa Fluctuation Index | Significantly lower                   | Higher                           |
| Mean Levodopa Concentration (Css) | Maintained at a therapeutic level     | Fluctuates with dosing intervals |
| Cmax/Cmin Ratio                   | Close to 1                            | High                             |

## Comparative Plasma Concentration

The pharmacokinetic profile of continuous **foslevodopa** infusion shows a marked reduction in plasma levodopa fluctuations compared to oral immediate-release levodopa/carbidopa.



[Click to download full resolution via product page](#)

**Caption:** Comparative Pharmacokinetics of Oral vs. Continuous Infusion.

## Clinical Efficacy and Pharmacodynamics

The stable plasma levodopa concentrations provided by continuous **foslevodopa** infusion translate to significant improvements in motor symptoms for patients with advanced Parkinson's disease.

## The M20-001 Phase 3 Clinical Trial

A pivotal Phase 3, double-blind, double-dummy, active-controlled 12-week study (NCT04380142) compared the efficacy and safety of continuous subcutaneous **foslevodopa**/foscarnet infusion with oral immediate-release levodopa/carbidopa in patients with advanced Parkinson's disease.

Experimental Protocol:

- Study Design: A 12-week, multicenter, randomized, double-blind, double-dummy, active-controlled trial.
- Patient Population: Patients with advanced Parkinson's disease experiencing motor fluctuations.
- Intervention: Continuous subcutaneous infusion of **foslevodopa**/foscarnet plus oral placebo versus oral immediate-release levodopa/carbidopa plus subcutaneous placebo

infusion.

- Dosage: The **foslevodopa** infusion dose was titrated to an optimal individualized dose during a 4-week period, followed by an 8-week maintenance period. Oral levodopa/carbidopa was continued at the patient's established dosing regimen.
- Primary Endpoint: Change from baseline in "On" time without troublesome dyskinesia.
- Secondary Endpoints: Change from baseline in "Off" time, morning akinesia, and sleep quality.



[Click to download full resolution via product page](#)

**Caption:** M20-001 Clinical Trial Workflow.

## Efficacy Results

The M20-001 study demonstrated statistically significant and clinically meaningful improvements in motor function for the **foslevodopa** infusion group compared to the oral levodopa/Carbidopa group.

| Endpoint                                                   | Foslevodopa Infusion Group            | Oral Levodopa/Carbidopa Group | p-value |
|------------------------------------------------------------|---------------------------------------|-------------------------------|---------|
| Change in "On" Time without Troublesome Dyskinesia (hours) | +2.72                                 | +0.97                         | <0.001  |
| Change in "Off" Time (hours)                               | -2.75                                 | -0.96                         | <0.001  |
| Change in Morning Akinesia (PDQ-8 score)                   | Statistically significant improvement | Less improvement              | <0.05   |

## Safety and Tolerability

The safety profile of continuous subcutaneous **foslevodopa** infusion is an important consideration. The most common adverse events are related to the infusion site.

## Common Adverse Events

| Adverse Event                                         | Frequency in Foslevodopa Infusion Group |
|-------------------------------------------------------|-----------------------------------------|
| Infusion Site Reactions (e.g., erythema, pain, edema) | High                                    |
| Nausea                                                | Moderate                                |
| Dyskinesia                                            | Moderate                                |
| Hallucinations                                        | Low to Moderate                         |

## Conclusion

The pharmacodynamics of continuous **foslevodopa** infusion demonstrate a significant advancement in the management of advanced Parkinson's disease. By providing stable plasma levodopa concentrations, this therapy effectively reduces motor fluctuations, increases "On" time without troublesome dyskinesia, and decreases "Off" time compared to standard oral levodopa/carbidopa. The predictable pharmacokinetic profile allows for more consistent dopaminergic stimulation, which is key to improving motor control. While infusion site reactions are common, the overall efficacy of this treatment modality offers a valuable therapeutic option for a patient population with significant unmet needs. Further research will continue to delineate the long-term benefits and optimize the management of this therapy.

- To cite this document: BenchChem. [The Pharmacodynamics of Continuous Foslevodopa Infusion: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b008530#pharmacodynamics-of-continuous-foslevodopa-infusion>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

